Product packaging for DI-PEG-2 SOYAMINE IPDI(Cat. No.:CAS No. 183681-06-3)

DI-PEG-2 SOYAMINE IPDI

Cat. No.: B1170332
CAS No.: 183681-06-3
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Description

An Overview of Polyurethane Copolymer Chemistry

Polyurethanes are a class of polymers characterized by the presence of urethane (B1682113) linkages (-NH-CO-O-) in their main chain. mdpi.comresearchgate.net Unlike many other polymers that are based on a single repeating monomer, polyurethanes are typically synthesized through the reaction of two different types of monomers: a di- or poly-isocyanate and a polyol (a compound with multiple hydroxyl groups). automotive-iq.comresearchgate.net This modular approach allows for immense diversity in the final polymer's properties, which can be finely tuned by varying the chemical nature of the isocyanate and polyol precursors. automotive-iq.comresearchgate.net

Chemical Structure and Nomenclature of DI-PEG-2 SOYAMINE IPDI

The name this compound provides significant insight into its chemical makeup. It is a copolymer, indicating it is formed from more than one type of monomer. An analysis of its constituent parts reveals the following:

IPDI (Isophorone Diisocyanate): This is the isocyanate component of the polymer. IPDI is a cycloaliphatic diisocyanate, meaning it has a ring structure in its backbone, which imparts rigidity and good light stability to the resulting polyurethane. mdpi.comrsc.org

PEG-2 (Polyethylene Glycol with 2 repeating units): "PEG" refers to polyethylene (B3416737) glycol, a flexible and hydrophilic polyether. The "-2" indicates an average of two repeating ethylene (B1197577) glycol units. researchgate.net The inclusion of PEG segments introduces flexibility and can influence the polymer's solubility and interaction with aqueous systems.

Soyamine: This component is derived from soybean oil and represents a fatty amine. The use of soyamine introduces a bio-based element into the polymer structure, aligning with the growing trend of developing more sustainable materials. researchgate.netrsc.org The "Di-" prefix in conjunction with "Soyamine" and "PEG-2" suggests that two PEG-soyamine chains are attached to the IPDI core.

The structure is formed by the reaction of the isocyanate groups of IPDI with the hydroxyl groups of the PEG chains, which are in turn attached to the soyamine moiety. More specifically, it is described as a product of the reaction between isophorone (B1672270) diisocyanate and bishydroxyethyl soyamine. google.com The resulting copolymer possesses a complex architecture with both rigid (from IPDI) and flexible (from PEG) segments, as well as a hydrophobic character from the soy-derived alkyl chains.

ComponentChemical FamilyKey Contribution to Polymer Properties
IPDI Cycloaliphatic DiisocyanateRigidity, UV Stability, Hardness
PEG-2 Polyether DiolFlexibility, Hydrophilicity, Water Dispersibility
Soyamine Fatty Amine (Bio-based)Hydrophobicity, Adhesion, Bio-based Content

Historical Context of Isophorone Diisocyanate (IPDI) and Polyethylene Glycol (PEG) in Polymer Science

The development of this compound is built upon decades of research into its core components.

Isophorone Diisocyanate (IPDI) is an aliphatic diisocyanate that entered the market as a specialty chemical. Unlike aromatic isocyanates such as MDI and TDI, which are primarily used in foam production, aliphatic diisocyanates like IPDI are favored for applications requiring high performance, such as light-stable and weather-resistant coatings. rsc.org Their resistance to yellowing upon exposure to UV light makes them ideal for exterior applications, including automotive and aerospace coatings. rsc.org The synthesis of IPDI involves the phosgenation of isophorone diamine. rsc.org

Polyethylene Glycol (PEG) has a longer history, with its first synthesis reported in the mid-19th century by A. V. Lourenço and Charles Adolphe Wurtz. nih.gov However, its commercialization began in the 1940s. nih.gov PEGs are produced by the polymerization of ethylene oxide and are available in a wide range of molecular weights, from low molecular weight liquids to high molecular weight waxy solids. nih.gov Their water solubility, biocompatibility, and lack of toxicity have led to their widespread use in pharmaceuticals, cosmetics, and as a key building block in polymer synthesis, including the creation of flexible segments in polyurethanes. nih.govnih.govresearchgate.net

Significance of Soyamine-Derived Moieties in Advanced Polymeric Architectures

The incorporation of soyamine-derived moieties in polymers like this compound is a reflection of a broader movement in polymer science towards sustainability and the use of renewable resources. mdpi.comnih.gov Vegetable oils, such as soybean oil, are abundant, renewable, and relatively low-cost feedstocks for the chemical industry. automotive-iq.comresearchgate.net

Soybean oil can be chemically modified to introduce functional groups, such as hydroxyl groups or amine groups, making it suitable for polymerization. researchgate.net In the case of soyamine, the fatty acid chains of soybean oil are converted into amine-containing molecules. These bio-based moieties can impart several desirable properties to the final polymer, including:

Increased Bio-based Content: This reduces the reliance on petrochemical feedstocks, contributing to a more sustainable product lifecycle. automotive-iq.com

Enhanced Hydrophobicity: The long alkyl chains from the fatty acids can increase the water resistance of the polymer.

Improved Adhesion: The presence of amine and fatty acid-derived structures can promote adhesion to various substrates.

The use of soy-based polyols and amines is an active area of research for creating a new generation of "green" polyurethanes for applications in coatings, foams, and adhesives. rsc.org

Current Academic Research Landscape Pertaining to this compound and Analogous Polyurethanes

While specific academic publications focusing exclusively on this compound are not abundant in the public domain, a significant body of research exists on closely related polyurethane systems. This research provides valuable insights into the expected properties and performance of such a copolymer. Current research themes include:

Bio-based Polyurethanes: A major focus of current research is the development of polyurethanes from renewable resources. mdpi.comnih.gov Studies have extensively explored the use of various vegetable oils, including soybean oil, to synthesize polyols that can then be reacted with isocyanates like IPDI. researchgate.netresearchgate.net Research has demonstrated that the properties of these bio-based polyurethanes can be tailored by controlling the structure and functionality of the vegetable oil-derived polyol. researchgate.net

Structure-Property Relationships in IPDI-based Polyurethanes: Researchers are actively investigating how the structure of IPDI-based polyurethanes influences their mechanical and thermal properties. For instance, studies have compared the performance of polyurethanes made with IPDI to those made with other isocyanates, highlighting the unique contributions of the cycloaliphatic ring of IPDI to properties like hardness and thermal stability. mdpi.com

Advanced Characterization Techniques: The complexity of polyurethane copolymers necessitates sophisticated analytical methods for their characterization. Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are being employed to gain detailed insights into the structure of prepolymers formed from the reaction of PEG and IPDI, allowing for better control over the polymerization process. researchgate.netnih.gov

Table of Research Findings on Analogous Polyurethane Systems

Research FocusKey FindingsReference
Soybean Oil-Based Polyurethanes The mechanical properties of soybean oil-based polyurethanes can be significantly enhanced by copolymerization with other monomers, leading to increased stiffness and tensile strength. rsc.org
IPDI and PEG-based Prepolymers MALDI-MS is an effective tool for monitoring the reaction between IPDI and PEG, providing detailed information on the formation of different functional oligomer species. researchgate.netnih.gov
Bio-based Isocyanates Research is ongoing to develop bio-based isocyanates as alternatives to traditional petroleum-derived ones, further increasing the renewable content of polyurethanes. mdpi.com
Self-Healing IPDI-based Polyurethanes The hydrogen bonding interactions in IPDI-based polyurethanes can be harnessed to create self-healing materials with potential applications in coatings and flexible electronics. acs.org

Properties

CAS No.

183681-06-3

Molecular Formula

C10H12Cl2N2O

Synonyms

DI-PEG-2 SOYAMINE IPDI

Origin of Product

United States

Synthetic Methodologies and Reaction Kinetics for Di Peg 2 Soyamine Ipdi

Precursor Synthesis and Functionalization

The journey to synthesizing DI-PEG-2 Soyamine IPDI begins with the preparation and purification of its key precursor, an ethoxylated soyamine derivative.

Synthesis of Ethoxylated Soyamine Derivatives (Bishydroxyethyl Soyamine)

The initial step in the synthesis of the precursor for this compound is the ethoxylation of soyamine to produce bishydroxyethyl soyamine. This reaction involves the addition of ethylene (B1197577) oxide to the primary fatty amine. The process is typically carried out in a two-stage reaction. In the first stage, two moles of ethylene oxide react with the primary soyamine to form the N,N-bis-(2-hydroxyethyl) N-alkylamine intermediate. This initial ethoxylation can often proceed without a catalyst.

The reaction conditions, particularly temperature, play a crucial role. Ethoxylation of fatty amines at elevated temperatures without a catalyst tends to halt after the addition of two moles of ethylene oxide due to thermodynamic constraints. To achieve higher degrees of ethoxylation, lower temperatures might be employed, though for the synthesis of bishydroxyethyl soyamine, the two-mole addition is the desired outcome. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. To ensure a uniform product, optimal stirring is necessary to evenly distribute the ethylene oxide as it is introduced into the reactor.

The use of catalysts can influence the reaction rate and the distribution of ethoxylation. While the initial two-mole addition can be self-catalyzed, subsequent ethoxylation steps often employ catalysts such as potassium hydroxide. For the specific synthesis of bishydroxyethyl soyamine, the process is carefully controlled to favor the di-ethoxylated product.

Purification and Characterization of Amine-Functionalized Polyol Intermediates

Following the synthesis of bishydroxyethyl soyamine, a crucial purification step is necessary to remove unreacted starting materials, byproducts, and any residual catalyst. Common impurities can include unreacted soyamine and polyethylene (B3416737) glycols (PEGs) formed from the polymerization of ethylene oxide.

A variety of purification techniques can be employed. One common method involves neutralization of the catalyst (if used) followed by filtration. For the separation of the desired amine-functionalized polyol from other components, chromatographic techniques can be effective. For instance, amine-functionalized flash columns can be used to separate organic amines, mitigating the strong interactions that can occur between basic amines and standard silica (B1680970) gel. Another approach involves converting the amines into their ammonium (B1175870) carbamates by reaction with carbon dioxide, which can facilitate their separation from the liquid phase.

Once purified, the bishydroxyethyl soyamine intermediate must be thoroughly characterized to confirm its structure and purity. A suite of analytical techniques is employed for this purpose:

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic functional groups present in the molecule. The disappearance of the N-H stretching bands of the primary amine and the appearance of O-H stretching bands from the newly introduced hydroxyl groups are key indicators of a successful reaction.

Mass Spectrometry (MS) : Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry are powerful for determining the molecular weight and the degree of ethoxylation with high accuracy.

High-Performance Liquid Chromatography (HPLC) : Normal-phase HPLC can be used to determine the molecular weight and degree of ethoxylation, while reversed-phase HPLC is effective for quantifying impurities like polyethylene glycols.

These characterization methods provide a comprehensive picture of the amine-functionalized polyol intermediate, ensuring it meets the required specifications for the subsequent polymerization step.

Polyaddition Reaction of Isophorone (B1672270) Diisocyanate (IPDI) with Soyamine-PEG Adducts

The formation of this compound occurs through a polyaddition reaction between the amine-functionalized polyol, bishydroxyethyl soyamine, and Isophorone Diisocyanate (IPDI). This reaction forms the characteristic urethane (B1682113) linkages of the final polymer.

One-Shot Polymerization Versus Prepolymer Synthesis Approaches

There are two primary methods for conducting the polyaddition reaction to form polyurethanes: the one-shot process and the prepolymer process. tripod.comgoogle.comnih.gov

One-Shot Polymerization : In this method, the diisocyanate (IPDI), the polyol (bishydroxyethyl soyamine), and any chain extenders are all mixed together simultaneously. tripod.comnih.gov This process is often favored in industrial applications for its simplicity and speed. atamanchemicals.com However, it can lead to a broader distribution of hard segment lengths within the polymer chain. atamanchemicals.com

Prepolymer Synthesis : This is a two-step process. In the first step, the diisocyanate is reacted with a portion of the polyol to form an isocyanate-terminated prepolymer. tripod.comgoogle.comnih.gov In the second step, this prepolymer is then reacted with the remaining polyol or a chain extender to build the final polymer chain. tripod.comgoogle.com This method allows for better control over the polymer structure and can result in a more regular and well-defined segmented structure. researchgate.net The prepolymer approach can be particularly advantageous when dealing with reactants of differing reactivity.

The choice between these two methods depends on the desired properties of the final this compound polymer and the specific processing requirements.

Role of Catalysis in Urethane Linkage Formation (e.g., Organometallic Catalysts, Tertiary Amines)

The reaction between the hydroxyl groups of bishydroxyethyl soyamine and the isocyanate groups of IPDI is often accelerated by the use of catalysts. These catalysts play a crucial role in controlling the reaction rate and influencing the final properties of the polyurethane. The two main classes of catalysts used in urethane chemistry are organometallic compounds and tertiary amines. poliuretanos.com.brtopicsonchemeng.org.my

Organometallic Catalysts : Compounds such as dibutyltin (B87310) dilaurate (DBTDL) are highly effective catalysts for the isocyanate-hydroxyl reaction. atamanchemicals.compaint.org They are considered Lewis acids and are particularly effective in promoting the reaction. paint.org The choice of metal catalyst can also influence the selectivity of the reaction with the two different isocyanate groups of IPDI (primary and secondary), which have unequal reactivities. paint.org

Tertiary Amines : Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine, function as Lewis base catalysts. poliuretanos.com.brgvchem.comekb.eg The catalytic mechanism of tertiary amines is generally believed to involve the formation of a complex with either the alcohol or the isocyanate, which then facilitates the urethane linkage formation. poliuretanos.com.brgvchem.comcdnsciencepub.com The basicity and steric hindrance of the tertiary amine influence its catalytic activity. gvchem.com In the context of this compound synthesis, the soyamine moiety itself contains a tertiary amine, which can exhibit auto-catalytic activity.

The selection of the appropriate catalyst system is critical for optimizing the synthesis of this compound, enabling control over the reaction speed and potentially the polymer architecture.

Kinetic Studies of this compound Formation

Understanding the reaction kinetics is essential for controlling the polymerization process and achieving the desired molecular weight and properties of this compound. The kinetics of the reaction between IPDI and polyols have been the subject of numerous studies.

The reaction between an isocyanate and a hydroxyl group to form a urethane is typically a second-order reaction. mdpi.com However, the kinetics of the formation of this compound are more complex due to several factors:

Unequal Reactivity of IPDI's Isocyanate Groups : IPDI possesses both a primary and a secondary isocyanate group, which exhibit different reactivities. The relative reactivity of these groups can be influenced by temperature and the choice of catalyst. paint.org This differential reactivity leads to a more complex kinetic model than a simple second-order reaction.

Autocatalysis : The tertiary amine present in the bishydroxyethyl soyamine precursor can act as an internal catalyst, accelerating the reaction. This phenomenon, known as autocatalysis, can lead to an increase in the reaction rate as the polymerization proceeds.

Catalyst Influence : The type and concentration of the external catalyst (organometallic or tertiary amine) will significantly impact the reaction rate constants. Kinetic studies often involve monitoring the disappearance of the isocyanate group concentration over time, typically using techniques like FTIR spectroscopy by observing the decrease in the characteristic NCO stretching band around 2270 cm⁻¹. mdpi.comnih.gov

Kinetic research on similar systems, such as the reaction of IPDI with hydroxyl-terminated polybutadiene (B167195) (HTPB), has shown that the process can be modeled with different rate constants for the initial and later stages of the reaction, reflecting the differing reactivities of the isocyanate groups. mdpi.com The activation energy for such reactions can be determined by conducting the reaction at different temperatures and analyzing the rate data. For instance, a study on the curing reaction of an HTPB-IPDI system reported activation energies and other kinetic parameters determined via FT-IR measurements. mdpi.com

Below is a table summarizing typical kinetic parameters for the reaction of IPDI with a polyol, which can serve as a reference for the expected kinetics of this compound formation.

Kinetic ParameterDescriptionTypical Value Range
Reaction Order The overall order of the polymerization reaction.Typically follows second-order kinetics, but can be more complex due to autocatalysis and differential reactivity of NCO groups.
Rate Constant (k) A proportionality constant relating the rate of the reaction to the concentrations of the reactants.Varies significantly with temperature, catalyst type, and concentration.
Activation Energy (Ea) The minimum energy required for the reaction to occur.For catalyzed IPDI-polyol reactions, values can range from approximately 30 to 80 kJ/mol.

Influence of Reaction Temperature and Solvent Systems on Reaction Rates

The rate of the polyaddition reaction between the isocyanate groups (-NCO) of Isophorone diisocyanate (IPDI) and the amine groups (-NH) of DI-PEG-2 Soyamine is significantly influenced by both reaction temperature and the solvent system employed.

Reaction Temperature:

Temperature plays a pivotal role in the kinetics of urethane and urea (B33335) formation. Generally, an increase in temperature leads to a higher reaction rate constant, accelerating the formation of the polymer. In reactions involving IPDI and polyols like polyethylene glycol (PEG), which is a component of the soyamine reactant, increasing the temperature enhances the reaction rate. researchgate.net For instance, studies on the uncatalyzed reaction between IPDI and n-butanol show that complete conversion takes approximately eight days at 20°C, but only six hours at 80°C. paint.org

However, temperature also affects the selectivity of the reaction. IPDI possesses two isocyanate groups with different reactivities: a primary aliphatic and a secondary cycloaliphatic group. paint.org Lower temperatures (e.g., 40-60°C) can favor the reaction of the more reactive isocyanate group, leading to better control over the polymer structure, especially in prepolymer synthesis. paint.org In the uncatalyzed urethane reaction, selectivity, or the ratio of reactivities of the two NCO groups, decreases as temperature increases, moving from 5.5 at 20°C to 3.9 at 100°C. paint.org This suggests that an optimal temperature range exists to balance reaction speed with control over the polymer architecture.

Solvent Systems:

The choice of solvent can also modulate the reaction kinetics. While the synthesis can be performed in bulk (without solvent), solvents are often used for better viscosity control and to prevent premature chain extension or cross-linking. nih.govresearchgate.net Common solvents for polyurethane and polyurea synthesis include aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net The solvent can influence the reaction rate by affecting the solvation of reactants and the transition state of the reaction. Hydrogen-bonding solvents may interact with the amine or isocyanate groups, potentially altering their reactivity compared to non-hydrogen bonding solvents. aub.edu.lb

The following table summarizes the effect of temperature on the apparent reaction rate constant (k_app) for a model system involving IPDI and Polyethylene Glycol (PEG) in DMF, demonstrating the acceleration of the reaction with increasing temperature.

Reaction Temperature (°C)Apparent Reaction Rate Constant (k_app) (min⁻¹)
250.007
350.012
500.025

Impact of Reactant Stoichiometry and Concentration on Conversion and Selectivity

The stoichiometry and concentration of the reactants, IPDI and DI-PEG-2 Soyamine, are critical parameters that dictate the conversion rate, selectivity, and the final properties of the resulting polymer.

Reactant Stoichiometry:

The molar ratio of isocyanate groups to amine groups (NCO/NH ratio, also known as the R value) is a fundamental factor in the synthesis. This ratio directly influences the molecular weight, structure, and properties of the final polyurethane-polyurea.

Conversion: A stoichiometric ratio (NCO/NH = 1.0) is theoretically required to achieve the highest molecular weight and complete conversion of both monomers into a linear high-molecular-weight polymer.

Selectivity and Prepolymer Formation: In many synthetic strategies, an excess of the diisocyanate (NCO/NH > 1.0) is used. mdpi.com This approach, known as the prepolymer method, ensures that the resulting polymer chains are terminated with reactive isocyanate groups. This is particularly useful for two-step syntheses where the isocyanate-terminated prepolymer is later reacted with a chain extender. Using an excess of IPDI allows for controlled formation of an NCO-terminated prepolymer, which can be advantageous for subsequent processing steps. Studies on soy-based polyurethanes have shown that increasing the R value (from 1.6 to 2.0) can significantly enhance properties like tensile strength in the final material. mdpi.com

Reactant Concentration:

The concentration of reactants in the reaction medium directly affects the rate of reaction. Higher concentrations of IPDI and DI-PEG-2 Soyamine lead to an increased frequency of molecular collisions, thereby accelerating the rate of polymer formation. nih.gov In a study monitoring the reaction between PEG and IPDI in DMF, it was observed that increasing the reactant concentration led to a faster conversion of the starting materials into the final di-functionalized product. nih.gov This allows for shorter reaction times to achieve a desired level of conversion.

The table below illustrates how varying the NCO/OH ratio (a proxy for the NCO/NH ratio in this context) can influence the final properties of a polyurethane film derived from soybean oil-based polyol and IPDI.

NCO/OH Molar Ratio (R value)Tensile Strength (MPa)Elongation at Break (%)
1.65.18150
1.88.45120
2.012.5895

Control of Molecular Weight and Distribution in this compound Synthesis

Achieving a target molecular weight and a narrow molecular weight distribution (Polydispersity Index, PDI) is essential for ensuring consistent and predictable material properties. The primary method for controlling molecular weight in step-growth polymerization, such as the synthesis of this compound, is through precise control of the reactant stoichiometry.

The highest molecular weight is achieved when the molar ratio of reactive groups (NCO and NH) approaches unity. Any deviation from a 1:1 stoichiometric ratio will result in a lower average molecular weight, as the polymer chains will be terminated by the reactant that is in excess. This principle is used to intentionally limit the molecular weight and produce polymers with specific end-groups, such as in the prepolymer synthesis method.

The molecular weight distribution is influenced by the reaction conditions. To achieve a narrow PDI, it is important to ensure uniform mixing and temperature, and to minimize side reactions. The prepolymer method is often employed to gain better control over the final polymer structure and achieve a narrower PDI. mdpi.com In this two-step process, a prepolymer is first synthesized with a controlled molecular weight, and then this prepolymer is chain-extended in a subsequent step. This allows for more uniform chain growth compared to a one-pot synthesis of all reactants, leading to a more homogeneous final product.

Furthermore, the addition of monofunctional reagents (e.g., a mono-amine or mono-isocyanate) can be used as a chain-capping agent to precisely control the final average molecular weight of the polymer chains.

Advanced Structural Elucidation and Conformational Analysis of Di Peg 2 Soyamine Ipdi Copolymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Urethane (B1682113) Bond and Backbone Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of polyurethanes, providing detailed information about the polymer backbone and the formation of urethane linkages. process-nmr.comresearchgate.net For a copolymer like DI-PEG-2 SOYAMINE IPDI, both ¹H and ¹³C NMR would be instrumental.

In the ¹H NMR spectrum of a typical IPDI-based polyurethane, characteristic signals corresponding to the protons of the urethane group (-NH-COO-) would be observed, typically in the range of 6.8 to 8.1 ppm. researchgate.net The precise chemical shift can be influenced by hydrogen bonding and the local chemical environment. researchgate.net The protons of the polyethylene (B3416737) glycol (PEG) segments would give rise to a strong signal around 3.6 ppm, characteristic of the repeating ethylene (B1197577) oxide units. Signals from the soyamine alkyl chains would appear in the upfield region of the spectrum, while protons associated with the cycloaliphatic IPDI ring would be found between approximately 0.75 and 4.0 ppm. researchgate.net

¹³C NMR spectroscopy offers complementary information. The carbonyl carbon of the urethane linkage is a key diagnostic peak, typically appearing in the range of 150-160 ppm. dtic.mil The carbons of the PEG backbone would resonate around 70 ppm. dtic.mil The distinct carbon environments within the IPDI and soyamine moieties would also present a unique fingerprint, allowing for the confirmation of the copolymer structure. process-nmr.com

Table 1: Hypothetical ¹H NMR Chemical Shift Ranges for this compound

Functional Group Chemical Shift (ppm)
Urethane (-NHCOO-) 6.8 - 8.1
PEG backbone (-CH₂CH₂O-) ~3.6
IPDI cycloaliphatic protons 0.75 - 4.0

Table 2: Hypothetical ¹³C NMR Chemical Shift Ranges for this compound

Functional Group Chemical Shift (ppm)
Urethane carbonyl (-NHCOO-) 150 - 160
PEG backbone (-CH₂CH₂O-) ~70
IPDI cycloaliphatic carbons 20 - 60

Infrared and Raman Spectroscopy for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is invaluable for identifying key functional groups and monitoring the polymerization reaction. The synthesis of this compound involves the reaction of the isocyanate groups of IPDI with the hydroxyl groups of the PEGylated soyamine.

FTIR spectroscopy is particularly sensitive to the formation of the urethane linkage. A key indicator of a successful reaction is the disappearance of the strong N=C=O stretching band of the isocyanate group, typically observed around 2250-2270 cm⁻¹. researchgate.net Concurrently, the appearance of characteristic urethane bands confirms the formation of the copolymer. These include the N-H stretching vibration (around 3300-3500 cm⁻¹), the C=O stretching vibration of the urethane carbonyl (around 1680-1740 cm⁻¹), and C-N stretching and N-H bending vibrations (around 1500-1550 cm⁻¹). researchgate.net The strong C-O-C stretching of the PEG backbone is also a prominent feature, typically seen around 1100 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information and can be particularly useful for studying the non-polar bonds of the polymer backbone.

Table 3: Key FTIR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
N-H stretch (urethane) 3300 - 3500
C-H stretch (alkyl) 2850 - 3000
N=C=O stretch (isocyanate) 2250 - 2270 (disappears upon reaction)
C=O stretch (urethane) 1680 - 1740
N-H bend / C-N stretch 1500 - 1550

Mass Spectrometry for Oligomer Distribution and End-Group Analysis (e.g., MALDI-TOF MS)

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a powerful technique for the characterization of synthetic polymers, providing information on the molecular weight distribution of oligomers and the nature of end-groups. nih.govresearchgate.netnih.gov For a copolymer like this compound, which is inherently polydisperse, MALDI-TOF MS can reveal the distribution of chain lengths. researchgate.netnih.gov

A typical MALDI-TOF mass spectrum of this copolymer would show a series of peaks, with each peak corresponding to a specific oligomer of a certain molecular weight. The mass difference between adjacent peaks would correspond to the mass of the repeating monomer unit. This allows for the confirmation of the copolymer structure and the identification of different oligomeric series. Furthermore, the analysis of the absolute mass values can help in determining the end-groups of the polymer chains, which is crucial for understanding the polymerization process and the final properties of the material. nih.gov

Chromatographic Techniques for Polymer Dispersity and Chain Length Analysis (e.g., Size Exclusion Chromatography)

Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is the standard method for determining the molecular weight distribution and dispersity (Đ), or polydispersity index (PDI), of polymers. lcms.cz SEC separates polymer molecules based on their hydrodynamic volume in solution. lcms.cz

For this compound, SEC analysis would provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). A narrow dispersity indicates a more uniform chain length distribution, while a broad dispersity suggests a wider range of polymer chain sizes. This information is critical for quality control and for correlating the polymer's molecular architecture with its performance in applications. lcms.cz The choice of solvent and calibration standards is crucial for obtaining accurate molecular weight data.

Insights into Configurational Isomerism and Stereochemical Aspects Derived from IPDI and Soyamine Fragments

The stereochemistry of the this compound copolymer is primarily influenced by the isophorone (B1672270) diisocyanate (IPDI) and soyamine components. IPDI is a cycloaliphatic diisocyanate that exists as a mixture of cis and trans isomers, which can impact the reactivity and the final properties of the polyurethane. nih.gov The relative orientation of the substituents on the cyclohexane (B81311) ring in the cis and trans isomers can lead to different spatial arrangements of the polymer chains.

Soyamine is derived from soybean oil and is a mixture of fatty amines with varying chain lengths and degrees of unsaturation. The presence of double bonds in the alkyl chains of some soyamine derivatives can introduce geometric (cis/trans) isomerism. These stereochemical variations in the raw materials will be incorporated into the final copolymer structure, potentially influencing its conformational flexibility, packing, and macroscopic properties. Advanced NMR techniques, such as 2D NMR (COSY, HSQC), can be employed to probe the stereochemical details of the copolymer. researchgate.net

Polymerization Chemistry and Influence on Macromolecular Architecture

DI-PEG-2 SOYAMINE IPDI as a Monomeric Unit or Macromonomer in Polyurethane Networks

This compound is itself a prepolymer or macromonomer, resulting from the reaction between a difunctional isocyanate (IPDI) and a diol (di-PEG-2 soyamine). In the synthesis of a larger polyurethane network, this compound can act as a chain extender or a segment within the polymer backbone. The structure, as depicted in related patents, suggests it is a linear polyurethane chain. googleapis.comgoogle.com The term "this compound" implies a copolymer where units of di-PEG-2 soyamine are linked by IPDI.

This macromonomer would be incorporated into a larger polymer network through the reaction of its terminal functional groups (potentially unreacted isocyanate or hydroxyl groups, depending on the stoichiometry of its synthesis) with other polyols, diisocyanates, or chain extenders. The soyamine moiety, derived from soybean oil, introduces a flexible, hydrophobic aliphatic chain, while the two PEG units add hydrophilicity and flexibility. researchgate.netmdpi.com The IPDI component provides a rigid, cycloaliphatic structure that contributes to the hardness and thermal stability of the resulting polymer. mdpi.comwikipedia.org

Impact of Copolymer Composition on Crosslinking Density and Network Formation

The potential for this compound to influence crosslinking density depends on the functionality of its soyamine precursor. Soy-based polyols derived from epoxidized soybean oil can have a functionality greater than two. nih.gov If the "di-PEG-2 soyamine" raw material has a hydroxyl functionality higher than two, its reaction with the difunctional IPDI would lead to a branched or crosslinked network. This crosslinking would create a thermoset material with restricted chain mobility.

In studies on other thermoplastic polyurethanes (TPUs) using soy-based polyols, gel formation was observed when the soy-polyol content reached 10-20 wt.%, indicating cross-linking due to the high functionality of the bio-based polyol. nih.gov This cross-linking restricts macromolecular movement and can pose challenges during thermal processing. nih.gov If this compound were incorporated into a formulation, its concentration and the inherent functionality of the soyamine derivative would be critical factors in controlling the crosslink density and, consequently, the mechanical properties of the final polyurethane network.

Table 1: Expected Influence of this compound on Polyurethane Network Properties (Based on analogous soy-based polyurethane systems)

PropertyInfluence of Increasing this compound ContentRationale
Crosslink Density Potential to IncreaseThe soyamine precursor may have a functionality > 2, leading to network formation. nih.gov
Flexibility IncreaseIncorporation of flexible PEG and soy fatty acid chains. researchgate.netnih.gov
Hardness Contribution to Hard SegmentsThe rigid IPDI component contributes to the hard domains of the polyurethane. mdpi.com
Processability Potential to DecreaseHigh crosslink density can lead to gel formation, hindering melt processing. nih.gov

Microphase Separation Behavior in this compound Containing Block Copolymers

Polyurethanes are well-known for their ability to form microphase-separated structures, where "hard segments" (composed of isocyanate and chain extenders) and "soft segments" (composed of polyols) separate into distinct domains. researchgate.netcityu.edu.hk This morphology is driven by the thermodynamic incompatibility between the two segment types and is fundamental to the unique properties of polyurethanes. researchgate.net

In a block copolymer containing this compound, the IPDI units would constitute part of the hard segments, while the flexible soyamine and PEG chains would form the soft segments.

Hard Segments: The rigid and polar urethane (B1682113) linkages formed from the IPDI would aggregate via hydrogen bonding. cityu.edu.hk

Soft Segments: The non-polar, aliphatic soy chains and the more polar, flexible PEG chains would form the amorphous or semi-crystalline soft domains.

The extent of microphase separation would be influenced by the length and compatibility of these segments. Research on other soy-based polyurethanes shows that the incorporation of soy polyols can enhance the compatibility between rigid and flexible segments, potentially leading to a less defined phase separation. nih.gov Conversely, the presence of PEG chains, which can crystallize, may promote phase separation. mdpi.com The interplay between the hydrophobic soy chains and hydrophilic PEG chains within the soft segment would create a complex morphology.

Influence of this compound Segments on Polymer Crystallinity and Amorphous Domains

The crystallinity of a polyurethane containing this compound would be primarily influenced by the PEG segments. Polyethylene (B3416737) glycol is a semi-crystalline polymer, and its ability to crystallize is dependent on its molecular weight and confinement within the polymer structure. researchgate.netscielo.br

Rheological Characterization of this compound-Based Polymeric Systems: Structure-Property Relationships

No specific rheological data for this compound-based systems is available in the reviewed literature. However, the expected rheological behavior can be inferred from its presumed structure. As a polymeric ingredient used in cosmetics, it is described as a "clear viscous liquid," which suggests it is either a solution or a molten polymer with significant viscosity at room temperature. alzointernational.com

The rheology of such a system would be dictated by:

Molecular Weight: Higher molecular weight would lead to increased viscosity due to greater chain entanglement.

Crosslinking: If the soyamine moiety has a functionality greater than two, it could lead to the formation of a gelled network, dramatically increasing the viscosity and introducing solid-like (elastic) behavior. nih.gov

Temperature: Like most polymers, its viscosity would be expected to decrease significantly with increasing temperature.

Hydrogen Bonding: The urethane linkages provide sites for strong hydrogen bonding, which can act as physical crosslinks, increasing viscosity and contributing to shear-thinning behavior.

In cosmetic formulations, this compound is noted to function as a film-former and rheology modifier, which aligns with the expected properties of a high-viscosity or physically crosslinked polyurethane. alzointernational.com

Intermolecular Interactions and Self Assembly Mechanisms of Di Peg 2 Soyamine Ipdi

Investigation of Hydrogen Bonding Networks within the Copolymer Structure

The polyurethane backbone of DI-PEG-2 Soyamine IPDI contains urethane (B1682113) linkages (-NH-COO-) that are pivotal in the formation of hydrogen bonds. The amide proton (-NH) can act as a hydrogen bond donor, while the carbonyl oxygen (-C=O) and the ether oxygens of the PEG chains can act as hydrogen bond acceptors. nih.govresearchgate.net This leads to a complex network of intra- and intermolecular hydrogen bonds that significantly influence the copolymer's conformation and bulk properties.

Hydrogen Bond Donor Hydrogen Bond Acceptor Significance
Urethane Amide (-NH)Urethane Carbonyl (-C=O)Formation of hard segment domains, influencing mechanical properties.
Urethane Amide (-NH)PEG Ether Oxygen (-O-)Interaction between hard and soft segments, affecting microphase separation.
Urethane Amide (-NH)Soyamine Nitrogen/OxygenPotential for additional cross-linking and modified solubility.

Amphiphilic Characteristics and Determination of Hydrophilic-Lipophilic Balance (HLB)

The amphiphilic nature of this compound is a direct consequence of its molecular structure, which combines both hydrophilic and lipophilic (hydrophobic) components. rug.nl The poly(ethylene glycol) segments are highly hydrophilic, readily interacting with water molecules, while the soyamine moiety, derived from soybean oil, and the hydrocarbon backbone from IPDI are lipophilic.

Representative HLB Ranges for Different Applications:

HLB Range Application
4-6W/O Emulsifiers
7-9Wetting Agents
8-18O/W Emulsifiers
13-15Detergents
15-18Solubilizers

Based on its use in personal care products, the effective HLB of this compound would likely fall within the range of O/W emulsifiers and conditioning agents.

Mechanisms of Micellization and Vesicle Formation in Aqueous and Non-Aqueous Media

In a selective solvent, amphiphilic block copolymers like this compound can self-assemble into various ordered structures, most commonly micelles and vesicles. acs.orgfrontiersin.orgresearchgate.netnih.gov This self-assembly is an entropically driven process aimed at minimizing the unfavorable interactions between the solvophobic blocks and the solvent.

In aqueous media, the hydrophobic soyamine and IPDI segments will aggregate to form a core, shielded from the water by a corona of the hydrophilic PEG chains. nih.gov This results in the formation of micelles. The concentration at which micellization begins is known as the critical micelle concentration (CMC). Below the CMC, the copolymer exists as unimers, while above the CMC, micelles are formed. The geometry of the self-assembled structures (spherical micelles, cylindrical micelles, or vesicles) is influenced by the packing parameter, which relates to the relative volumes of the hydrophilic and hydrophobic blocks. frontiersin.org

In non-aqueous, non-polar solvents, the self-assembly process can be inverted. The lipophilic soyamine and IPDI segments will form the corona, interacting favorably with the solvent, while the hydrophilic PEG segments will collapse to form the core of the reverse micelles.

The formation of vesicles, which are spherical structures with an aqueous core enclosed by a bilayer membrane, is also possible for some amphiphilic copolymers. This typically occurs when the hydrophilic and hydrophobic block volumes are relatively balanced.

Adsorption and Surface Activity at Material Interfaces

This compound, being a cationic polymer with surface-active properties, has a tendency to adsorb at various interfaces, such as air-water, oil-water, and solid-liquid interfaces. researchgate.netnih.gov This surface activity is fundamental to its role as an emulsifier and conditioning agent.

At the air-water interface, the amphiphilic molecules orient themselves with the hydrophobic tails directed towards the air and the hydrophilic heads in the water, thereby reducing the surface tension of the water. At the oil-water interface, they position themselves to stabilize emulsions by forming a film around the dispersed droplets, preventing their coalescence.

As a cationic polymer, this compound has a particular affinity for negatively charged surfaces. nih.gov For instance, hair and skin surfaces carry a net negative charge, which leads to the substantive deposition of this cationic copolymer. This adsorption forms a conditioning film that can improve combability, reduce static, and provide a smooth feel. psu.educosmileeurope.eu The presence of PEG chains in the adsorbed layer can also create a hydrated barrier, which can help to reduce non-specific protein adsorption on surfaces. nih.govacs.org

Formation of Complex Coacervates with Polyelectrolytes and Other Polymeric Systems

Complex coacervation is a phenomenon of liquid-liquid phase separation that occurs when solutions of oppositely charged macromolecules are mixed. mdpi.comnih.govresearchgate.net Given that this compound is a cationic polymer, it has the potential to form complex coacervates with anionic polyelectrolytes such as hyaluronic acid, carbomer, or natural gums.

This process is driven primarily by electrostatic interactions, leading to the neutralization of charges and the release of counter-ions, which is an entropically favorable process. researchgate.net The resulting coacervate is a polymer-rich phase that is distinct from the surrounding dilute aqueous phase. The formation and properties of these coacervates are sensitive to factors such as pH, ionic strength, polymer concentration, and molecular weight. mdpi.com

Mechanistic Studies of Degradation and Stability of Di Peg 2 Soyamine Ipdi Copolymers

Hydrolytic Degradation Pathways of Urethane (B1682113) and Ester Linkages under Controlled Chemical Environments

Hydrolysis, a chemical reaction with water, is a primary degradation mechanism for polymers containing susceptible linkages, such as urethanes and esters. andersondevelopment.com The DI-PEG-2 Soyamine IPDI copolymer's backbone contains urethane linkages formed from the reaction of isocyanate (from IPDI) and hydroxyl groups (from PEG and bishydroxyethyl soyamine). While polyether linkages, such as those in the PEG segments, exhibit excellent hydrolytic stability, the urethane groups can be vulnerable under certain conditions. andersondevelopment.com

The hydrolysis of polyurethane generally involves the cleavage of the urethane or ester bonds within the polymer chain, leading to a reduction in molecular weight and a subsequent decline in mechanical properties. carbodiimide.com The susceptibility of these bonds to hydrolysis follows the general order: ester << urea (B33335) < urethane, indicating that ester linkages are significantly more vulnerable than urethane linkages. andersondevelopment.com

Urethane Linkage Hydrolysis: The cleavage of the urethane linkage can be catalyzed by both acidic and basic conditions. The reaction proceeds through the attack of a water molecule on the carbonyl carbon of the urethane group. This process results in the formation of a carbamic acid and an alcohol. The carbamic acid is unstable and subsequently decomposes into an amine and carbon dioxide. andersondevelopment.com While urethane bonds are more resistant to hydrolysis than ester bonds, prolonged exposure to water, especially at elevated temperatures or in the presence of acids or bases, can lead to significant degradation. andersondevelopment.comkomatsu.jp

Ester Linkage Hydrolysis: Although the primary linkages in the this compound backbone are urethane and ether bonds, the "soyamine" moiety is derived from soybean oil, which is composed of triglycerides (triesters of glycerol (B35011) and fatty acids). If any residual ester groups are present in the copolymer structure, they would represent the most hydrolytically sensitive sites. The hydrolysis of ester-based polyurethanes is a well-documented process where the ester bonds are cleaved, reverting to their constituent carboxylic acid and alcohol groups. komatsu.jpresearchgate.net This reaction is autocatalytic, as the acid produced can further accelerate the hydrolysis of remaining ester linkages. andersondevelopment.com

Studies on polyester (B1180765) urethane elastomers have shown that the hydrolytic degradation process can be modeled to relate the decay in material properties to the reaction rate constant of the hydrolysis reaction. researchgate.net

Table 1: Relative Hydrolytic Stability of Linkages in Polyurethanes

Linkage Type Relative Stability Primary Degradation Products Catalytic Conditions
Ether Excellent N/A (Highly Resistant) Extreme conditions required
Urethane Good Carbamic Acid (decomposes to Amine + CO2), Alcohol Acid, Base, Elevated Temperature

This table provides a generalized comparison of the hydrolytic stability of different chemical linkages that can be found in polyurethane-type copolymers.

Oxidative Decomposition Mechanisms of Polyethylene (B3416737) Glycol and Soyamine Moieties

Oxidative degradation involves reactions with oxygen, often initiated by heat, light, or the presence of metal ions. In this compound, both the polyethylene glycol (PEG) segments and the soyamine moieties are susceptible to oxidative attack.

Oxidative Decomposition of Polyethylene Glycol (PEG): The PEG component is vulnerable to thermal-oxidative degradation, particularly at elevated temperatures in the presence of oxygen. researchgate.net The degradation mechanism is believed to proceed via a free-radical chain reaction. The process involves the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, forming a macroradical. This radical reacts with oxygen to form a peroxy radical, which can then abstract a hydrogen from another polymer chain, propagating the reaction and forming a hydroperoxide.

The decomposition of these hydroperoxides leads to chain scission, resulting in the formation of various lower molecular weight products, including: researchgate.netkorea.ac.kr

Formic esters

Aldehydes (e.g., formaldehyde)

Ethylene (B1197577) glycol

Lower molecular weight PEG fragments

The presence of transition metal ions, such as iron, can catalyze this oxidative process, facilitating electron transfer and accelerating the degradation. mdpi.com Studies have shown that PEG degradation can be significant even at temperatures as low as 75-80°C in the presence of air. korea.ac.krconservationphysics.org

Oxidative Decomposition of Soyamine Moieties: The soyamine component, being a tertiary amine derived from soybean oil fatty acids, has two main sites for oxidative attack: the amine group and the unsaturated carbon-carbon bonds within the fatty acid chains.

Amine Oxidation: Tertiary amines can undergo oxidation through mechanisms involving electron abstraction, leading to the formation of radical cations. Subsequent reactions can lead to the cleavage of C-N or C-H bonds adjacent to the nitrogen atom. The auto-oxidation of amines is a known process that can lead to a variety of degradation products. manchester.ac.uk

Fatty Acid Chain Oxidation: The fatty acid chains derived from soybean oil contain unsaturated double bonds, which are highly susceptible to oxidation. This process, similar to the drying of oils, involves free-radical mechanisms leading to the formation of hydroperoxides, which can then decompose and lead to cross-linking or chain scission. The rate of oxidative degradation is significantly faster for lipids with highly unsaturated fatty acids. mdpi.com

Photochemical Degradation Processes Induced by Ultraviolet Radiation

Photochemical degradation is initiated by the absorption of ultraviolet (UV) radiation from sunlight. rsc.org This energy absorption can lead to the excitation of electrons and the subsequent cleavage of chemical bonds, primarily through photo-oxidative processes. For polyurethanes like this compound, the urethane linkage is a primary chromophore that absorbs UV radiation.

The degradation process is initiated by the homolytic scission of bonds within the polymer structure, particularly the C-N bond in the urethane linkage, to form free radicals. rsc.orgresearchgate.net These radicals can then participate in a cascade of secondary reactions, especially in the presence of oxygen.

Key events in the photochemical degradation of polyurethanes include:

Chain Scission: The cleavage of polymer chains, particularly at the urethane linkage, leads to a decrease in molecular weight and a loss of mechanical integrity. researchgate.net

Yellowing: The formation of chromophoric structures, such as quinone-imide groups from the aromatic isocyanate component (though IPDI is aliphatic, photo-oxidation can still create absorbing species), results in discoloration and yellowing of the material. acs.org

Surface Degradation: The degradation is often concentrated at the surface exposed to UV radiation, leading to cracking, chalking, and the formation of holes. researchgate.netacs.org

The specific by-products of photodegradation are numerous and depend on the exact polymer chemistry and environmental conditions. rsc.org For this compound, UV radiation would likely initiate radical formation at the urethane linkage and also accelerate the oxidative degradation of the PEG and soyamine moieties described previously. The energy from UV photons can directly break bonds and create the initial radicals that begin the oxidative chain reactions.

Thermal Stability and Pyrolysis Pathways of this compound

Thermal stability refers to the ability of a material to resist decomposition at high temperatures. Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. The thermal degradation of a complex copolymer like this compound involves the decomposition of its constituent segments.

Polyurethanes typically exhibit a multi-stage thermal degradation process: researchgate.net

Stage 1 (approx. 270-350°C): This initial stage is primarily associated with the dissociation or depolycondensation of the urethane linkages. The urethane bond is often the least thermally stable, breaking down into the original isocyanate and polyol.

Stage 2 & 3 (approx. >350°C): Subsequent stages at higher temperatures involve the degradation of the soft segments, in this case, the PEG and soyamine moieties. This involves chain scission and the volatilization of fragments. researchgate.net

The PEG segments are known to be thermally stable up to around 200°C, with decomposition beginning above this temperature and becoming rapid at higher temperatures. rsc.org Pyrolysis of polyether-based polyurethanes yields a variety of oxygenates derived from the decomposition of the polyether chains. ugent.be The soyamine portion would decompose to yield nitrogen-containing compounds and hydrocarbon fragments from the fatty acid tails.

Table 2: General Thermal Degradation Temperatures for Polyurethane Components

Polymer/Component Onset Degradation Temperature (°C) Peak Degradation Temperature (°C) Degradation Mechanism
Polyethylene Glycol (PEG) ~200-350 ~400 Random chain scission
Urethane Linkage (Hard Segment) ~270-300 ~350 Dissociation into isocyanate and alcohol

Note: These temperatures are approximate and can vary significantly based on the specific chemical structure, molecular weight, and heating rate during analysis. Data compiled from sources researchgate.netrsc.org.

Kinetics of Degradation and Factors Influencing Long-Term Stability

The rate at which this compound degrades is governed by the kinetics of the underlying chemical reactions and is influenced by a multitude of environmental and structural factors.

Kinetics of Degradation:

Hydrolytic Degradation: The kinetics of hydrolysis in polyester urethanes often follow a pseudo-first-order model, where the rate of chain scission is proportional to the concentration of ester groups and is catalyzed by the build-up of acidic end groups. dtic.mil A similar approach can be used to model the slower hydrolysis of urethane linkages.

Thermal Degradation: The kinetics of thermal degradation can be studied using thermogravimetric analysis (TGA) at different heating rates. researchgate.netmdpi.com From this data, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be calculated using various models (e.g., Coats-Redfern, Flynn-Wall-Ozawa) to describe the decomposition process.

Factors Influencing Long-Term Stability: Several factors can accelerate or mitigate the degradation of the copolymer:

Temperature: Elevated temperatures increase the rates of all degradation reactions (hydrolytic, oxidative, thermal) by providing the necessary activation energy. fiveable.me Small increases in temperature can dramatically decrease the half-life of a polyurethane. andersondevelopment.com

Moisture: The presence of water or high humidity is essential for hydrolytic degradation. The rate of hydrolysis increases with higher moisture content. fiveable.me

Oxygen: Oxygen is a key reactant in oxidative and photo-oxidative degradation. Limiting oxygen exposure can significantly improve stability.

Radiation: The intensity and wavelength of UV radiation are critical for photodegradation. Shorter wavelengths are more energetic and cause more damage. fiveable.me

Chemical Environment (pH): Acidic or basic conditions can catalyze the hydrolysis of urethane and ester linkages, significantly reducing the material's stability. andersondevelopment.com

Polymer Structure: The inherent chemical structure plays a crucial role. Factors such as the degree of crystallinity, hydrophilicity, and the degree of cross-linking can influence the rate at which degradative agents (like water) can penetrate the polymer matrix and affect the mobility of polymer chains. nih.gov

Synergistic Effects: Often, these factors work in concert. For example, the combination of high temperature and high humidity accelerates hydrolysis much more than either factor alone. Similarly, UV radiation and heat can have a synergistic effect on photo-oxidative degradation. fiveable.me

By controlling these factors and potentially incorporating stabilizers (e.g., antioxidants, UV absorbers), the long-term stability of this compound copolymers can be enhanced.

Computational and Theoretical Chemistry of Di Peg 2 Soyamine Ipdi

Molecular Modeling and Simulation of Copolymer Conformations and Dynamics

Molecular modeling and simulation are indispensable tools for exploring the three-dimensional structures and dynamic behavior of DI-PEG-2 Soyamine IPDI. These methods allow for the investigation of various molecular conformations and their probabilities, which are key determinants of the macroscopic properties of the material.

Atomistic simulations, for instance, can be employed to model segments of the this compound copolymer. These simulations would typically represent the polyethylene (B3416737) glycol (PEG) chains, the soyamine moieties, and the isophorone (B1672270) diisocyanate (IPDI) linkages with a high level of detail. Such models can predict the conformational preferences of the flexible PEG chains, which are known to adopt a variety of coiled and extended structures. The bulky and asymmetric nature of the IPDI unit introduces significant steric hindrance, influencing the local chain conformation and restricting the rotational freedom of adjacent segments. The soyamine component, with its fatty acid chains, would introduce further complexity, likely leading to localized, ordered packing or micelle-like aggregations within the polymer matrix.

Simulations can also shed light on the dynamics of the copolymer. For example, the mobility of the PEG segments is a critical factor in determining the material's flexibility and response to external stimuli. Molecular dynamics simulations can track the movement of these chains over time, providing insights into their relaxation mechanisms and diffusion characteristics.

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States of Urethane (B1682113) Formation

Density Functional Theory (DFT) is a quantum mechanical method that is particularly well-suited for studying the energetics and mechanisms of chemical reactions. In the context of this compound, DFT can be used to investigate the formation of the urethane linkages that form the backbone of the copolymer.

The reaction between the isocyanate groups of IPDI and the hydroxyl groups of PEG and bishydroxyethyl soyamine is the fundamental step in the polymerization process. DFT calculations can be used to determine the reaction's energy profile, including the energies of the reactants, products, and, most importantly, the transition state. This information is vital for understanding the reaction kinetics and the factors that influence the reaction rate. For instance, it is known that the two isocyanate groups of IPDI exhibit different reactivities due to their different chemical environments (one is primary, and the other is secondary). DFT studies can quantify this reactivity difference by calculating the activation energies for their reactions with hydroxyl groups.

Catalysts are often employed in urethane chemistry to accelerate the reaction. DFT can also be used to study the role of catalysts in the urethane formation reaction. By modeling the interaction of the catalyst with the reactants, it is possible to elucidate the catalytic mechanism and to design more efficient catalysts.

Below is a hypothetical data table illustrating the kind of data that could be generated from DFT studies on the urethane formation reaction involving IPDI.

Reacting Hydroxyl GroupCatalystActivation Energy (kJ/mol)Reaction Enthalpy (kJ/mol)
Primary (PEG)None80-100-50 to -70
Primary (PEG)Dibutyltin (B87310) dilaurate40-60-50 to -70
Secondary (Soyamine)None90-110-45 to -65
Secondary (Soyamine)Dibutyltin dilaurate50-70-45 to -65

Note: The values in this table are illustrative and based on general knowledge of urethane chemistry. Actual values for this compound would require specific DFT calculations.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Self-Assembly Processes

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of large molecular systems over time. For this compound, MD simulations can provide detailed insights into the intermolecular interactions that govern the material's structure and properties, as well as its tendency to self-assemble into ordered structures.

The different components of the this compound copolymer have distinct chemical natures. The PEG segments are hydrophilic, while the soyamine fatty acid chains and the IPDI core are hydrophobic. This amphiphilic character can lead to microphase separation, where the different components of the polymer segregate into distinct domains. MD simulations can be used to model this process and to predict the morphology of the resulting microstructures. For example, simulations might show the formation of PEG-rich and soyamine-rich domains, with the IPDI units located at the interfaces.

These simulations can also be used to study the interactions between the copolymer and other molecules, such as solvents or small-molecule additives. This is particularly relevant for understanding the performance of this compound in cosmetic formulations, where it interacts with a variety of other ingredients.

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical methods, including DFT, can be used to analyze the electronic structure of this compound and to calculate various reactivity descriptors. This information is crucial for understanding the chemical behavior of the copolymer and for predicting its reactivity towards other chemical species.

The distribution of electron density within the molecule can be visualized using techniques such as molecular electrostatic potential (MEP) maps. These maps show the regions of the molecule that are electron-rich (and therefore susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). For this compound, the MEP would likely show a high electron density around the oxygen atoms of the PEG chains and the urethane linkages, and a lower electron density around the hydrocarbon portions of the soyamine and IPDI units.

Reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be calculated. The HOMO-LUMO gap is an indicator of the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity. These calculations can be used to compare the reactivity of different parts of the copolymer and to predict how it will interact with other molecules.

Computational Prediction of Polymeric Architectures and Network Structures

For systems where this compound is used as a crosslinker or is part of a larger polymer network, computational models can predict the structure of the resulting network. This includes parameters such as the crosslink density, the length of the chains between crosslinks, and the distribution of pore sizes within the network. These structural features are directly related to the mechanical properties of the material, such as its stiffness, strength, and elasticity.

A hypothetical data table summarizing predicted network properties is presented below.

ParameterPredicted Value
Average Molecular Weight (Mn)1500 - 2500 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Degree of BranchingLow to Moderate
Crosslink Density (in a network)Variable, dependent on formulation

Note: These values are hypothetical and would depend on the specific synthesis conditions.

Advanced Research Perspectives and Future Directions for Di Peg 2 Soyamine Ipdi

Exploration of Novel Synthetic Routes for Structural Diversification

The inherent structure of DI-PEG-2 SOYAMINE IPDI, derived from a bio-based amine, a hydrophilic polyether, and a cycloaliphatic diisocyanate, offers a foundational scaffold that can be extensively modified. Future research will likely focus on diversifying this structure to tailor its properties for a wider range of applications.

One promising direction is the exploration of alternative bio-based polyols derived from soybean oil. researchgate.netnih.gov The synthesis of soy-polyols through methods like epoxidation followed by ring-opening can yield a variety of structures with differing hydroxyl numbers and functionalities. acs.orgpsu.edu By systematically varying the structure of the soy-derived polyol, researchers can fine-tune the resulting copolymer's characteristics. For instance, increasing the hydroxyl functionality could lead to a higher crosslinking density, thereby enhancing the material's mechanical strength and thermal stability. researchgate.net

Furthermore, the sequence of monomer addition during polymerization presents another avenue for structural control. Traditional one-pot synthesis of polyurethanes often results in random block structures. rsc.org The development of controlled, iterative synthetic protocols could enable the creation of this compound analogues with precisely defined block sequences, leading to more ordered microstructures and novel material properties. rsc.org

Synthetic Parameter Potential Structural Variation Anticipated Property Change
Soy-Polyol FunctionalityHigher number of hydroxyl groups per moleculeIncreased crosslinking, higher modulus
PEG Molecular WeightLonger PEG chainsEnhanced hydrophilicity and flexibility
Monomer SequenceAlternating vs. Random Block StructureMore defined phase separation, tailored mechanical response

Tailoring this compound for Responsive Polymeric Materials

The integration of stimuli-responsive moieties into the this compound backbone could lead to the development of "smart" materials that change their properties in response to external triggers such as temperature, pH, or light. Given the presence of both hydrophilic (PEG) and hydrophobic (soyamine, IPDI) segments, this copolymer is an excellent candidate for creating amphiphilic structures that can self-assemble in aqueous environments.

For example, by incorporating thermo-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM) into the polyurethane backbone, it would be possible to create materials that exhibit a lower critical solution temperature (LCST). Below this temperature, the polymer would be soluble, while above it, it would become insoluble and precipitate. This property is highly desirable for applications in drug delivery and tissue engineering.

Similarly, the incorporation of pH-sensitive groups, such as tertiary amines or carboxylic acids, could render the material responsive to changes in acidity. This could be achieved by modifying the soyamine precursor or by including a functional comonomer in the polymerization process. Such pH-responsive polyurethanes could be designed to release a payload in the acidic environment of a tumor, for example.

Stimulus Responsive Moiety to Incorporate Potential Application
TemperaturePoly(N-isopropylacrylamide) (PNIPAM)Controlled drug release, smart hydrogels
pHTertiary amines, carboxylic acidsTargeted drug delivery, biosensors
LightAzobenzene, spiropyran derivativesPhoto-switchable materials, optical data storage

Integration into Advanced Multifunctional Polymeric and Supramolecular Systems

The unique combination of bio-derived, flexible, and rigid segments in this compound makes it a compelling building block for complex, multifunctional polymer architectures. Future research could focus on leveraging this structure to create materials with multiple, synergistic functionalities.

One approach is the synthesis of PEGylated dendritic polyurethanes based on a this compound-like structure. rsc.org This would involve using a multifunctional core to grow dendritic arms, with PEG chains at the periphery. Such a structure could act as a unimolecular micelle, encapsulating hydrophobic drugs within its core while remaining water-soluble due to the PEG shell. rsc.org

Another exciting frontier is the integration of this compound into supramolecular polymer networks. rsc.org Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonds, to create dynamic and self-healing materials. By introducing moieties capable of forming strong, reversible bonds (like ureidopyrimidinone, UPy) into the polyurethane backbone, it would be possible to create materials that can repair themselves after damage. The inherent urethane (B1682113) and potential amide groups in modified this compound structures can already contribute to hydrogen bonding networks, which could be further enhanced with specific supramolecular motifs.

Advanced System Key Feature Potential Functionality
Dendritic PolyurethaneBranched, core-shell architectureHigh-capacity drug loading, targeted delivery
Supramolecular NetworkReversible non-covalent bondsSelf-healing, shape memory
Hybrid MaterialIncorporation of inorganic nanoparticlesEnhanced mechanical strength, conductivity

Development of High-Throughput Screening Methodologies for Copolymer Design

The design of novel copolymers with optimized properties can be a time-consuming process. High-throughput (HTP) screening methodologies offer a way to rapidly synthesize and evaluate large libraries of polymers, significantly accelerating the discovery of new materials. chemspeed.comnih.gov

For this compound and its derivatives, an HTP workflow could be developed using automated parallel synthesis reactors. scribd.com This would allow for the rapid creation of a library of copolymers where parameters such as the soy-polyol structure, PEG molecular weight, and monomer ratios are systematically varied. chemspeed.com

Once the polymer library is synthesized, HTP screening techniques can be used to evaluate their properties. For example, the thermal properties of the polymers could be rapidly assessed using differential scanning calorimetry (DSC) in a 96-well plate format. Similarly, the mechanical properties could be screened using nanoindentation. For applications in drug delivery, the encapsulation efficiency and release kinetics of a model drug could be evaluated using fluorescence-based assays. researchgate.net

HTP Stage Methodology Parameters to be Screened
SynthesisAutomated parallel reactorsMonomer ratios, catalyst type, temperature
CharacterizationHigh-throughput GPCMolecular weight and polydispersity
Property ScreeningPlate-based DSC, nanoindentationThermal transitions, mechanical modulus
Functional ScreeningFluorescence plate readerDrug loading and release profiles

Application of Emerging Analytical Techniques for Real-Time Reaction Monitoring and Structural Characterization

A deeper understanding of the polymerization kinetics and the resulting polymer structure is crucial for controlling the properties of this compound. Emerging analytical techniques offer powerful tools for real-time reaction monitoring and detailed structural elucidation.

In-situ Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the progress of the polyurethane synthesis in real-time by tracking the disappearance of the isocyanate peak and the appearance of the urethane peak. azom.com This allows for precise control over the reaction endpoint and can provide valuable kinetic data. nih.gov For more detailed kinetic studies, real-time Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. nih.govsemanticscholar.org This technique can provide information on the consumption of different monomers and the formation of various linkages as the reaction proceeds. nih.gov

For detailed structural characterization, advanced mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be invaluable. nih.gov MALDI-TOF MS can provide detailed information on the molecular weight distribution, end groups, and copolymer composition of the synthesized this compound. nih.gov Automated Gel Permeation Chromatography (GPC) systems can also be integrated into the synthesis workflow to provide real-time feedback on the molecular weight and polydispersity of the polymer being produced. warwick.ac.uk

Analytical Technique Information Obtained Benefit for this compound Research
In-situ FTIR/NIR SpectroscopyReal-time functional group conversionPrecise control of polymerization, kinetic analysis azom.comnih.gov
Real-time NMR SpectroscopyMonomer consumption, linkage formationDetailed understanding of reaction mechanism nih.govsemanticscholar.org
MALDI-TOF Mass SpectrometryMolecular weight distribution, end groupsDetailed structural verification nih.gov
Automated GPCMolecular weight and polydispersityReal-time quality control during synthesis warwick.ac.uk

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing DI-PEG-2 SOYAMINE IPDI and characterizing its molecular structure?

  • Methodological Answer : Synthesis typically involves reacting isophorone diisocyanate (IPDI) with PEG-2 soyamine under controlled stoichiometric conditions. Characterization should include:

  • FTIR Spectroscopy : To confirm the disappearance of isocyanate (-NCO) peaks at ~2270 cm⁻¹, indicating complete reaction .
  • NMR Analysis : Use 13C^{13}\text{C} NMR to identify carbonyl resonances (153–157 ppm) and methine/methylenic carbons in PEG segments (72–74 ppm) .
  • Solubility Testing : Assess solubility in water and organic solvents as a function of ethylene oxide (EO) chain length, noting trends in hydrophilicity .

Q. How does the ethylene oxide (EO) chain length in this compound influence its solubility and surfactant properties?

  • Methodological Answer :

  • Experimental Design : Prepare derivatives with varying EO units (e.g., PEG-2 vs. PEG-15). Measure critical micelle concentration (CMC) using tensiometry.
  • Data Interpretation : Higher EO content increases hydrophilicity and water solubility, as observed in similar polyether surfactants . Correlate CMC values with EO length to optimize surfactant efficiency for specific applications.

Advanced Research Questions

Q. How can researchers design experiments to assess the oxidative stability of this compound under varying environmental conditions?

  • Methodological Answer :

  • Controlled Oxidation Studies : Expose samples to elevated temperatures (40–80°C) and UV light. Monitor degradation via:
  • Peroxide Value Analysis : Quantify hydroperoxide formation .
  • FTIR Tracking : Detect new carbonyl or hydroxyl peaks indicative of oxidation .
  • Statistical Modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions .

Q. What strategies are effective in resolving contradictions between reported solubility data and experimental observations for this compound?

  • Methodological Answer :

  • Variable Isolation : Test solubility under controlled humidity, temperature, and pH. Compare with literature conditions to identify discrepancies (e.g., EO content or impurities) .
  • Cross-Validation : Use multiple techniques (e.g., dynamic light scattering, HPLC) to confirm solubility profiles and rule out measurement artifacts .

Q. What are the critical safety considerations when handling this compound in laboratory settings, based on toxicological data?

  • Methodological Answer :

  • Hazard Mitigation : Use PPE (gloves, goggles) to prevent dermal/ocular exposure. IPDI is a known skin irritant (SK: DIR) and sensitizer (SK: SEN) .
  • Ventilation : Ensure fume hoods are used during synthesis to avoid inhalation of volatile byproducts .
  • Toxicity Screening : Conduct in vitro cytotoxicity assays (e.g., MTT on human keratinocytes) to validate biocompatibility for specific applications .

Application-Focused Questions

Q. How can this compound be integrated into biocompatible polyurethane formulations while minimizing cytotoxicity?

  • Methodological Answer :

  • Pre-Polymer Synthesis : Optimize IPDI-PEG-2 soyamine ratios to balance mechanical properties and biocompatibility.
  • Cytotoxicity Testing : Use ISO 10993-5 guidelines to evaluate cell viability in fibroblast cultures. Compare with unmodified polyurethanes to assess impact .

Q. What statistical methods are appropriate for analyzing the relationship between EO content and surfactant efficiency in this compound?

  • Methodological Answer :

  • Multivariate Regression : Model CMC, surface tension, and EO length to identify predictive variables .
  • Error Analysis : Apply ANOVA to distinguish between experimental noise and significant trends in solubility or micelle formation data .

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